N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine
Description
Historical Context and Discovery
The discovery of this compound emerged from broader efforts to optimize trifluoromethylated aromatic amines for applications in medicinal chemistry and materials science. While its exact first synthesis remains undocumented in public literature, methodologies for analogous compounds provide critical insights. For instance, the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine via nucleophilic aromatic substitution of 1,5-difluoro-2,4-dinitrobenzene demonstrates the reactivity of fluorinated nitroarenes with amines. Similarly, patents describe condensation reactions between acetophenone derivatives and aromatic diamines to install chiral N-alkyl groups, a strategy applicable to this compound. Early work on trifluoromethylation, such as the McLoughlin-Thrower reaction using copper-mediated coupling, laid the groundwork for introducing CF3 groups into complex amines.
Significance in Organofluorine Chemistry
The trifluoromethyl group profoundly influences the electronic and steric properties of aromatic diamines. In this compound, the CF3 group withdraws electron density, enhancing the electrophilicity of the aromatic ring and facilitating subsequent functionalization. This electronic modulation is critical for developing charge-transfer complexes and supramolecular architectures, as seen in related oligo(arylamines). Furthermore, the 1-phenylethyl moiety introduces chirality, enabling applications in asymmetric synthesis. The compound’s dual functionality—acting as both a hydrogen-bond donor (via NH2 groups) and a lipophilic anchor (via CF3 and aryl groups)—makes it a versatile intermediate for bioactive molecules, including kinase inhibitors and antimicrobial agents.
Position within the Trifluoromethylated Aromatic Diamine Family
This compound occupies a niche within the trifluoromethylated diamine family due to its stereochemical complexity and substitution pattern. Compared to simpler analogues like 4-(trifluoromethyl)benzene-1,2-diamine (CAS 368-71-8), the 1-phenylethyl group imposes greater steric hindrance, influencing reaction kinetics and regioselectivity. The table below contrasts key structural and synthetic features with related compounds:
This compound’s ability to participate in sequential substitution reactions—first at the nitro groups and later at fluorine positions—mirrors trends observed in difluorodinitrobenzene chemistry.
Research Challenges and Opportunities
Synthesizing this compound presents challenges in controlling stereochemistry and avoiding over-alkylation. Solvent selection critically impacts yields; for example, dichloromethane suppresses ethoxy byproduct formation in related systems compared to ethanol. Additionally, the reduction of nitro intermediates to amines requires careful optimization to prevent dehalogenation or CF3 group degradation. Future opportunities lie in exploiting its chiral center for enantioselective catalysis and leveraging computational tools to predict substitution patterns. Advances in continuous-flow chemistry could address scalability issues inherent in batch processes for fluorinated diamines.
Structure
3D Structure
Properties
IUPAC Name |
1-N-(1-phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c1-10(11-5-3-2-4-6-11)20-14-8-7-12(9-13(14)19)15(16,17)18/h2-10,20H,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNUBMMZVVKNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with 1-phenylethyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce primary or secondary amines.
Scientific Research Applications
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. The phenylethyl group may facilitate binding to hydrophobic pockets in proteins, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The amine groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzene-1,2-diamine Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): The -CF₃ group at C4 enhances electrophilicity and stability across all analogs, favoring applications in catalysis and drug design .
- N1 Substituent Effects: Bulky substituents (e.g., 1-phenylethyl, 3,5-bis(CF₃)benzyl) may hinder reactivity in nucleophilic substitutions but improve selectivity in hydrogen-bonding interactions .
- Solubility: N1-Methyl derivatives exhibit higher solubility (logP: 4.69) compared to aryl-substituted analogs, which are more lipophilic .
Physicochemical Properties
Biological Activity
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C14H16F3N2 |
| Functional Groups | Two amine groups (–NH2) and one trifluoromethyl group (–CF3) |
| Core Structure | Benzene ring |
Related Compounds and Their Biological Activities
While specific biological activities of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine are not extensively documented, related compounds in the benzene-1,2-diamine class have demonstrated various biological activities. These include:
- Antimicrobial Properties : Some benzene-1,2-diamine derivatives exhibit significant antibacterial and antifungal activities.
- Anticancer Activity : Certain analogs have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some derivatives are being explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
1. Antimicrobial Activity
A study investigated the antimicrobial properties of various benzene-1,2-diamine derivatives. The results indicated that compounds with trifluoromethyl substitutions often exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts. Although this compound was not specifically tested, its structural similarities suggest potential efficacy in this area.
2. Anticancer Potential
Another research effort focused on the synthesis and evaluation of benzene-1,2-diamine derivatives for anticancer activity. The study found that compounds with similar structural motifs could inhibit cancer cell proliferation in vitro. The mechanisms involved included the inhibition of key signaling pathways associated with cell survival and proliferation.
Comparative Analysis of Related Compounds
To provide a clearer understanding of the potential biological activities associated with this compound, a comparative analysis of structurally related compounds is necessary:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine | C15H16F2N2 | Antibacterial properties |
| (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine | C26H34N2 | Anticancer activity |
| 4-(Trifluoromethyl)benzene-1,2-diamine | C7H7F3N2 | Neuroprotective effects |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine with high enantiomeric purity?
- Methodological Answer : Palladium-catalyzed C–N coupling reactions are widely used, as demonstrated in the synthesis of analogous ligands. For instance, (S)-N1-methyl-N1-(1-phenylethyl)benzene-1,2-diamine can be coupled with bromobenzene using Pd⁰/dppf catalysts to yield enantiopure products (>99.5% ee). Chiral HPLC analysis is critical for verifying stereochemical integrity .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. The trifluoromethyl group’s electron-withdrawing effects can be analyzed via Hammett constants or computational methods like density functional theory (DFT) .
Q. What safety protocols are essential when handling fluorinated diamines in the lab?
- Methodological Answer : Fluorinated diamines may release toxic fumes upon decomposition. Use fume hoods, nitrile gloves, and protective eyewear. Storage should be in airtight containers under inert gas (e.g., argon) to prevent oxidation. Reference safety data sheets (SDS) for spill management and disposal .
Advanced Research Questions
Q. How can this compound be utilized in asymmetric catalysis, and what factors influence its enantioselectivity?
- Methodological Answer : The phenylethyl group induces chirality, making the compound a candidate for asymmetric catalysis. Enantioselectivity depends on steric and electronic tuning of the ligand-metal complex (e.g., Ni or Pd). Kinetic studies and X-ray crystallography (using SHELXL for refinement) can validate active-site interactions .
Q. What computational strategies (e.g., QSAR, DFT) are suitable for predicting the bioactivity of derivatives of this compound?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models, particularly artificial neural networks (ANN), can correlate descriptors like log P or dipole moments with cytotoxicity. The Austin Model 1 (AM1) method has shown success in predicting bioactivity for diarylaniline analogs .
Q. How can crystallographic data discrepancies (e.g., unit cell parameters, torsion angles) be resolved during structure refinement?
- Methodological Answer : Use SHELXL for high-resolution refinement, leveraging restraints for disordered regions. Mercury software enables overlay comparisons of multiple structures to identify anomalies. Twinning or thermal motion artifacts require iterative refinement cycles .
Q. What experimental approaches address contradictions in catalytic efficiency reported across studies?
- Methodological Answer : Reproduce conditions from conflicting studies while controlling variables (e.g., solvent purity, metal precursor). In situ spectroscopy (e.g., IR, UV-Vis) monitors reaction intermediates. Statistical tools like principal component analysis (PCA) can isolate influential factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
